2-ETHYLTHIAZOLE
2-ETHYLTHIAZOLE
2-Ethylthiazole belongs to the class of organic compounds known as thiazoles. These are heterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen, and three carbon atoms. 2-Ethylthiazole exists as a solid, slightly soluble (in water), and a strong basic compound (based on its pKa). Within the cell, 2-ethylthiazole is primarily located in the cytoplasm. 2-Ethylthiazole exists in all eukaryotes, ranging from yeast to humans. 2-Ethylthiazole is a green and nutty tasting compound that can be found in mushrooms. This makes 2-ethylthiazole a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
15679-09-1
VCID:
VC0099673
InChI:
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3
SMILES:
CCC1=NC=CS1
Molecular Formula:
C5H7NS
Molecular Weight:
113.18 g/mol
2-ETHYLTHIAZOLE
CAS No.: 15679-09-1
Main Products
VCID: VC0099673
Molecular Formula: C5H7NS
Molecular Weight: 113.18 g/mol
CAS No. | 15679-09-1 |
---|---|
Product Name | 2-ETHYLTHIAZOLE |
Molecular Formula | C5H7NS |
Molecular Weight | 113.18 g/mol |
IUPAC Name | 2-ethyl-1,3-thiazole |
Standard InChI | InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 |
Standard InChIKey | CGZDWVZMOMDGBN-UHFFFAOYSA-N |
SMILES | CCC1=NC=CS1 |
Canonical SMILES | CCC1=NC=CS1 |
Melting Point | Mp 125.5-126 ° (as picrate) 125.5-126°C |
Physical Description | Solid |
Description | 2-Ethylthiazole belongs to the class of organic compounds known as thiazoles. These are heterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen, and three carbon atoms. 2-Ethylthiazole exists as a solid, slightly soluble (in water), and a strong basic compound (based on its pKa). Within the cell, 2-ethylthiazole is primarily located in the cytoplasm. 2-Ethylthiazole exists in all eukaryotes, ranging from yeast to humans. 2-Ethylthiazole is a green and nutty tasting compound that can be found in mushrooms. This makes 2-ethylthiazole a potential biomarker for the consumption of this food product. |
PubChem Compound | 85053 |
Last Modified | Nov 11 2021 |
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